4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide
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Description
4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. CP-47,497 has been extensively studied for its potential therapeutic applications and its mechanism of action.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds similar to "4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide" involves complex chemical reactions aimed at achieving specific structural features for biological activity. For instance, the synthesis of antitumor imidazotetrazines explores the interaction of 5-diazoimidazole-4-carboxamide with isocyanates to afford novel compounds with broad-spectrum antitumor activity (M. Stevens et al., 1984). Similarly, research on benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors led to the development of compounds with significant cellular potency, indicating their potential as therapeutic agents (T. Penning et al., 2010).
Biological Activity and Potential Applications
The compound and its derivatives have been explored for various biological activities, particularly in the context of anticancer, antimicrobial, and enzyme inhibition properties. For example, novel thiazolidine-2,4-dione carboxamide derivatives exhibited antimicrobial and antifungal activities, suggesting their utility in developing new antibacterial and antifungal agents (Rakia Abd Alhameed et al., 2019). Moreover, compounds with a similar structural framework have shown potent in vitro and in vivo antitumor activities, underscoring their potential in cancer therapy (L. Deady et al., 2000).
Implications for Drug Development
The research into compounds like "4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide" and their derivatives is crucial for drug development, particularly in areas lacking effective treatments. The synthesis of these compounds and the exploration of their biological activities offer insights into designing more effective and targeted therapies. For instance, the discovery of PARP inhibitors for cancer treatment highlights the importance of these compounds in developing novel therapeutic strategies (T. Penning et al., 2009).
properties
IUPAC Name |
4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-16-12-21(18(25)22(16)15-6-7-15)14-8-10-20(11-9-14)17(24)19-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFCTBQHDZMZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide |
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